molecular formula C22H21N5O3 B2641490 2-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide CAS No. 941945-79-5

2-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Cat. No. B2641490
CAS RN: 941945-79-5
M. Wt: 403.442
InChI Key: FQOJYGJNWMCBSR-UHFFFAOYSA-N
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Description

The compound “2-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a nitro group, a pyrrolidine ring, and a pyridazine ring . The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The pyrrolidine ring, for example, contributes to the stereochemistry of the molecule and increases its three-dimensional coverage .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The nitro group, for example, is a good leaving group and could be replaced by other groups in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with a nitro group tend to have higher melting points and are often solids at room temperature .

Scientific Research Applications

  • Synthetic Applications in Heterocyclic Chemistry : Research by Davis, Wakefield, and Wardell (1992) demonstrated the utility of β-(lithiomethyl)azines in synthesizing various heterocyclic compounds including pyrrolo-pyridines, which is relevant to the structural family of the compound (Davis, Wakefield, & Wardell, 1992).

  • Synthesis Process Development : Gong Ping (2007) focused on synthesizing related compounds, illustrating the evolving methodologies in the synthesis of complex benzamide derivatives, which are structurally similar to the compound (Gong Ping, 2007).

  • Reactions with Hydroxamoyl Halides : Research by Abdelhamid, Negm, and Abdeen (1988) explored the synthesis of imidazo[1,2‐a]pyridine and imidazo[1,2‐a]pyrimidine derivatives, which are relevant to understanding the chemical behavior and potential applications of the compound (Abdelhamid, Negm, & Abdeen, 1988).

  • Application in Anticancer Research : Hadiyal et al. (2020) developed polysubstituted 4H-Pyran derivatives for potential anticancer applications. This study highlights the relevance of structurally complex compounds like 2-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide in medicinal chemistry (Hadiyal et al., 2020).

  • Catalysis and Synthetic Methodology : Khalil, Al-Matar, and Elnagdi (2010) discussed the use of chitosan as a catalyst for Michael type addition reactions, a method potentially applicable to the synthesis of compounds like the one (Khalil, Al-Matar, & Elnagdi, 2010).

  • Histone Deacetylase Inhibition for Cancer Treatment : Zhou et al. (2008) designed a small molecule histone deacetylase (HDAC) inhibitor, highlighting the potential of complex benzamide derivatives in the development of new cancer therapies (Zhou et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As a general rule, compounds with a nitro group can be explosive and should be handled with care .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. For example, it could be interesting to explore its potential use in drug discovery, given the known biological activity of many pyrrolidine derivatives .

properties

IUPAC Name

2-methyl-3-nitro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-15-18(5-4-6-20(15)27(29)30)22(28)23-17-9-7-16(8-10-17)19-11-12-21(25-24-19)26-13-2-3-14-26/h4-12H,2-3,13-14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOJYGJNWMCBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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